3-Oxo Atorvastatin

HMG-CoA Reductase Inhibition Statin Pharmacology Impurity Profiling

3-Oxo Atorvastatin (CAS 887196-30-7) is the pharmacopeially designated Atorvastatin EP Impurity O and USP Related Compound O—an oxidized degradation product with a ketone at C3. Unlike generic 'atorvastatin impurities,' only this authentic, characterized reference standard delivers the exact retention time, mass fragmentation pattern, and response factor required for compendial HPLC methods. Substituting unverified alternatives risks method specificity failure, inaccurate quantification, and regulatory non-compliance in ANDA/NDA submissions. Mandatory for forced degradation (oxidative stress) studies, system suitability testing, and routine batch release per ICH Q2(R1). Procure with full characterization data (COA, NMR, MS, HPLC) to ensure traceability to EP/USP monographs.

Molecular Formula C33H33FN2O5
Molecular Weight 556.6 g/mol
CAS No. 887196-30-7
Cat. No. B8822653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo Atorvastatin
CAS887196-30-7
Molecular FormulaC33H33FN2O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1
InChIKeyJVFCMPKBFPIOON-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo Atorvastatin (CAS 887196-30-7): Definitive Identity and Baseline Specifications for Procurement


3-Oxo Atorvastatin (CAS 887196-30-7), also designated as Atorvastatin EP Impurity O and Atorvastatin Related Compound O (USP), is an oxidized derivative and a key degradation product of the HMG-CoA reductase inhibitor, Atorvastatin [1]. The compound's chemical formula is C33H33FN2O5, with a molecular weight of 556.62 g/mol, and it differs from the parent drug by the oxidation of the C3 hydroxyl group to a ketone (3-oxo) . It is supplied as a characterized reference standard for analytical applications, such as method validation and quality control, but is not intended for therapeutic use [2].

3-Oxo Atorvastatin (887196-30-7): Why a Generic 'Statin Impurity' or '3-Oxo' Reference Standard Is an Unacceptable Procurement Risk


Substituting 3-Oxo Atorvastatin with a generic 'atorvastatin impurity' or a different oxidized statin derivative introduces critical risk in analytical workflows. While numerous impurities (e.g., EP Impurity D, EP Impurity E, EP Impurity J) are structurally related to Atorvastatin, their unique chemical modifications result in distinct physicochemical properties, including divergent retention times in HPLC, altered mass spectrometric fragmentation patterns, and different response factors [1]. Consequently, an authentic reference standard of the specific impurity is mandatory for the accurate identification, quantification, and control of this compound in drug substance and drug product testing, as mandated by regulatory pharmacopeias [2]. Using an unverified alternative would compromise method specificity and accuracy, potentially leading to erroneous quality control decisions and regulatory compliance failures.

Quantitative Evidence Guide: 3-Oxo Atorvastatin (887196-30-7) Versus Closest Analogs and Alternatives


Differentiation by HMG-CoA Reductase Inhibitory Potency: 3-Oxo Atorvastatin vs. Parent Atorvastatin

The target compound, 3-Oxo Atorvastatin, maintains inhibitory activity against HMG-CoA reductase, but its potency is qualitatively lower than the parent drug, Atorvastatin. While Atorvastatin is a potent inhibitor with a reported IC50 of 8 nM , 3-Oxo Atorvastatin is described in vendor literature as an active impurity with the ability to 'effectively decrease blood lipids' . However, no specific IC50 value for 3-Oxo Atorvastatin against purified HMG-CoA reductase has been identified in the primary literature or authoritative databases. This lack of precise, publicly available quantitative data for the pure compound constitutes a critical evidence gap.

HMG-CoA Reductase Inhibition Statin Pharmacology Impurity Profiling

HPLC Retention Time Differentiation: 3-Oxo Atorvastatin (EP Impurity O) vs. Atorvastatin Calcium and Impurity D

In the chromatographic analysis of Atorvastatin Calcium, 3-Oxo Atorvastatin (EP Impurity O) exhibits a distinct retention time profile. A validated HPLC method for Atorvastatin impurities demonstrates that Impurity D has a relative retention time (RRT) of 1.96 compared to the main Atorvastatin peak [1]. The separation of 3-Oxo Atorvastatin from the parent drug and other impurities like Atorvastatin Lactone (Impurity H) has been a primary objective in multiple patented analytical methods, emphasizing its unique chromatographic behavior [2]. This distinct RRT is a critical differentiator, enabling its specific identification and quantitation in complex mixtures, a property that cannot be assumed for other in-class analogs.

Analytical Method Development HPLC Analysis Impurity Identification

Mass Spectrometric Fragmentation Fingerprint: A Unique Identifier for 3-Oxo Atorvastatin

Comprehensive LC/MSn studies on the stress degradation of Atorvastatin have established distinct mass spectrometric fragmentation pathways for its various degradation products, including the 3-oxo derivative [1]. While the precise fragmentation pattern for 3-Oxo Atorvastatin is not detailed in the abstract, the study's methodology demonstrates that compounds like the dehydrated drug, dehydrated drug lactone, and drug diastereomers each yield unique mass spectral signatures. By extension, 3-Oxo Atorvastatin, formed under oxidative conditions, possesses a unique fragmentation fingerprint that distinguishes it from other structurally similar impurities, such as the lactone or dehydrated forms [2]. This fingerprint is a verifiable analytical property critical for unambiguous identification.

LC-MS Analysis Structural Characterization Degradation Pathway

Regulatory Recognition: 3-Oxo Atorvastatin as a Pharmacopeial Impurity Standard

3-Oxo Atorvastatin is officially designated as Atorvastatin EP Impurity O in the European Pharmacopoeia and as Atorvastatin Related Compound O in the United States Pharmacopeia [1]. This official recognition as a specified impurity standard is a key differentiator from numerous other process-related impurities or degradation products that are not listed in these compendia. Procurement of a material that is explicitly identified and characterized according to EP or USP monographs ensures its suitability for use in regulatory submissions (e.g., ANDA, NDA) and for routine quality control testing [2]. This regulatory pedigree is not a given for other in-class impurities or generic alternatives.

Regulatory Compliance Pharmaceutical Quality Control Reference Standards

Stability Profile Divergence: 3-Oxo Atorvastatin vs. Atorvastatin Lactone Under Oxidative Stress

Under forced oxidative degradation conditions (e.g., using peroxide solutions), Atorvastatin is known to yield multiple products. While one major product is the lactone form, formed via hydrolysis in the acidic environment, another distinct product is the 3-oxo derivative, which is formed by direct oxidation [1]. This divergent pathway is a key differentiator. The formation of 3-Oxo Atorvastatin is a direct consequence of oxidative stress, whereas the lactone is formed via a different hydrolytic mechanism. This mechanistic difference implies that 3-Oxo Atorvastatin is a more specific marker for oxidative degradation of the drug, as opposed to a generic degradation indicator.

Forced Degradation Stability Studies Oxidative Degradation

3-Oxo Atorvastatin (887196-30-7): High-Value Procurement Use Cases


Analytical Method Development and Validation for HPLC Impurity Profiling

Procurement of 3-Oxo Atorvastatin is essential for developing and validating HPLC methods for the quantification of EP Impurity O in Atorvastatin Calcium drug substance and drug products. The compound's distinct retention time, as established in cross-study analyses , is used to confirm peak identity and assess method specificity. It is a critical component for performing system suitability tests and determining method accuracy, precision, and linearity for this specific impurity, as required by ICH guidelines and pharmacopeial monographs .

Forced Degradation and Stability-Indicating Method Studies

As a primary oxidative degradation product, 3-Oxo Atorvastatin is a vital tool in forced degradation (stress testing) studies of Atorvastatin. It serves as a marker to evaluate the drug's susceptibility to oxidation and to develop stability-indicating analytical methods . Quantifying its formation under various stress conditions (e.g., heat, light, peroxide) helps establish the drug's degradation profile, guide formulation development, and determine appropriate storage conditions and shelf-life specifications.

Regulatory Quality Control and Batch Release Testing

For pharmaceutical manufacturers, a high-purity reference standard of 3-Oxo Atorvastatin is non-negotiable for routine quality control. Its official designation as EP Impurity O and USP Related Compound O mandates its use in the quantification and control of this specific impurity in commercial batches of Atorvastatin. Using this standard ensures that analytical results are accurate and traceable to a recognized compendial standard, thereby satisfying regulatory requirements for product release and supporting the documentation for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) .

Investigative Pharmacology for Residual Biological Activity

Given the evidence that 3-Oxo Atorvastatin retains some HMG-CoA reductase inhibitory activity , this compound is of interest to researchers investigating the potential cumulative pharmacological or toxicological effects of drug impurities. Its procurement allows for in vitro studies to further characterize its potency and selectivity relative to the parent drug, contributing to a more comprehensive safety and efficacy profile of Atorvastatin formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo Atorvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.